molecular formula C15H14O3S B7588485 p-Tolyl 2-phenylethenesulfonate

p-Tolyl 2-phenylethenesulfonate

Cat. No. B7588485
M. Wt: 274.3 g/mol
InChI Key: BBLOQPZUCNQYHG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Tolyl 2-phenylethenesulfonate is a chemical compound that has been the subject of much scientific research in recent years. It is a sulfonate ester that is commonly used in laboratory experiments to investigate its mechanism of action and its biological effects.

Mechanism of Action

The mechanism of action of p-Tolyl 2-phenylethenesulfonate is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonate ester and a target molecule. This covalent bond can alter the activity of the target molecule, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of p-Tolyl 2-phenylethenesulfonate are varied and depend on the specific target molecule. It has been shown to inhibit the activity of lysosomal enzymes, leading to lysosomal dysfunction. Additionally, p-Tolyl 2-phenylethenesulfonate has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using p-Tolyl 2-phenylethenesulfonate in lab experiments is its selectivity for lysosomes, which allows for the study of lysosomal function in living cells. However, one limitation is that the covalent bond formed between the sulfonate ester and the target molecule can be irreversible, making it difficult to reverse the effects of p-Tolyl 2-phenylethenesulfonate.

Future Directions

There are many potential future directions for research involving p-Tolyl 2-phenylethenesulfonate. One area of interest is the development of new fluorescent probes based on the structure of p-Tolyl 2-phenylethenesulfonate. Additionally, further investigation into the mechanism of action of p-Tolyl 2-phenylethenesulfonate could lead to the development of new drugs for the treatment of lysosomal storage disorders and cancer.

Synthesis Methods

The synthesis of p-Tolyl 2-phenylethenesulfonate involves the reaction of p-tolyl magnesium bromide with 2-phenylethenesulfonyl chloride. This reaction results in the formation of the desired sulfonate ester. The reaction is typically carried out in a solvent such as tetrahydrofuran, and the product is purified through recrystallization.

Scientific Research Applications

P-Tolyl 2-phenylethenesulfonate has been extensively studied for its potential as a fluorescent probe for biological imaging. It has been shown to selectively stain lysosomes in living cells, making it a useful tool for studying lysosomal function. Additionally, p-Tolyl 2-phenylethenesulfonate has been used as a reactive intermediate in the synthesis of other compounds, such as sulfonate-containing polymers.

properties

IUPAC Name

(4-methylphenyl) (E)-2-phenylethenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-13-7-9-15(10-8-13)18-19(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLOQPZUCNQYHG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyl 2-phenylethenesulfonate

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